molecular formula C13H15N3O2 B6120372 N-(2-acetamidoethyl)-1H-indole-2-carboxamide

N-(2-acetamidoethyl)-1H-indole-2-carboxamide

Cat. No.: B6120372
M. Wt: 245.28 g/mol
InChI Key: OMABAGHTKRKDJO-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Carboxamide Chemistry and Bioactivity Research

The indole-2-carboxamide scaffold is a cornerstone in the development of new bioactive agents. nih.gov This structural motif is recognized for its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. acs.org Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating potent effects in several therapeutic areas.

For instance, various indole-2-carboxamides have been identified as promising antituberculosis agents through phenotypic screening against mycobacteria. nih.gov Other derivatives have been developed as potent antiproliferative agents, exhibiting inhibitory activity against cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase. researchgate.netnih.gov The versatility of the indole-2-carboxamide core is further highlighted by its application in designing allosteric modulators for G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor, and as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel. mdpi.comresearchgate.net

The bioactivity of these compounds is often tuned by the nature of the substituent attached to the carboxamide nitrogen. The N-(2-acetamidoethyl) group in the title compound is particularly noteworthy due to its structural resemblance to the side chain of melatonin (B1676174), suggesting a potential interaction with melatonin receptors. nih.govnih.gov The general synthesis route for such compounds involves the coupling of an appropriate indole-2-carboxylic acid with a desired amine, often facilitated by a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net

Table 1: Bioactivity of Representative Indole-2-Carboxamide Derivatives
Compound ClassBiological Target/ActivityExample FindingReference
Antiproliferative AgentsEGFR, BRAFV600ECompound Va showed potent EGFR inhibition (IC50 = 71 nM) and BRAFV600E inhibition (IC50 = 67 nM). researchgate.net
Antitubercular AgentsMycobacterium tuberculosisLead candidates displayed improved in vitro activity compared to most standard TB drugs. nih.gov
Cannabinoid Receptor ModulatorsCB1 Allosteric ModulationORG27569 is a prototypical allosteric modulator for the CB1 receptor. mdpi.com
TRPV1 AgonistsTRPV1 Ion ChannelCompound 6g arose as a promising candidate for evaluation as a novel TRPV1 agonist. researchgate.net

Historical Perspective of Related Indole Scaffold Investigations in Chemical Biology

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, has a rich history in chemistry and biology. Its story begins with the study of the dye indigo (B80030) in the 19th century. In 1866, Adolf von Baeyer first synthesized the parent indole heterocycle from oxindole. nih.gov A pivotal moment in indole chemistry was the development of the Fischer indole synthesis in 1883, which remains a widely used method for creating substituted indoles. researchgate.net

Interest in the indole scaffold intensified in the 1930s with the discovery of its presence in essential biomolecules, including the amino acid tryptophan and plant hormones (auxins). researchgate.net This realization spurred extensive research, cementing the indole nucleus as a "privileged structure" in medicinal chemistry. nih.gov This term reflects the ability of the indole scaffold to serve as a versatile template for developing ligands for numerous, distinct biological receptors. Its structural similarity to endogenous molecules, such as neurotransmitters like serotonin, provides a strong basis for its diverse bioactivities. nih.gov Over the decades, this has led to the development of a vast number of natural and synthetic indole-containing compounds with therapeutic applications ranging from anti-inflammatory to anticancer agents. nih.gov

Current Research Landscape and Significance of N-(2-acetamidoethyl)-1H-indole-2-carboxamide as a Chemical Biology Probe

In the current research landscape, the focus extends beyond simple bioactivity to the development of sophisticated molecular tools, or "chemical probes," for dissecting biological pathways. Indole-2-carboxamides are increasingly being utilized in this capacity. For example, researchers have designed and synthesized derivatives with photoactivatable functionalities. These specialized molecules act as probes for photo-affinity labeling, a powerful technique used to identify and map the specific binding sites of ligands on their target proteins, such as the allosteric site on the CB1 receptor. mdpi.com

The specific structure of this compound holds particular significance in this context. The "N-(2-acetamidoethyl)" side chain is a key structural feature of melatonin (N-acetyl-5-methoxytryptamine), the primary neurohormone that regulates circadian rhythms through its action on the MT1 and MT2 receptors. nih.gov Given this structural parallel, this compound is a logical candidate for investigation as a ligand for these melatonin receptors.

The melatoninergic system is a subject of intense study due to its role in sleep, mood disorders, and neuroprotection. Chemical probes that can selectively target and modulate MT1 and MT2 receptors are invaluable for understanding the distinct physiological roles of these receptor subtypes. Research into related constrained indole derivatives has shown that subtle structural changes can convert a melatonin agonist into an antagonist, highlighting the sensitivity of receptor-ligand interactions. acs.org Therefore, this compound represents a significant chemical entity. Its synthesis and characterization serve as a probe to explore the structure-activity relationships of the melatonin receptor binding pocket, potentially leading to the development of new therapeutic agents or research tools with refined selectivity and functional activity at MT1 and MT2 receptors. acs.org

Table 2: List of Mentioned Chemical Compounds
Compound Name
This compound
Melatonin (N-acetyl-5-methoxytryptamine)
Tryptophan
Serotonin
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetamidoethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(17)14-6-7-15-13(18)12-8-10-4-2-3-5-11(10)16-12/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMABAGHTKRKDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Acetamidoethyl 1h Indole 2 Carboxamide

Established Synthetic Pathways for N-(2-acetamidoethyl)-1H-indole-2-carboxamide

The synthesis of this compound and related N-substituted indole-2-carboxamides is predominantly achieved through standard amide bond formation, coupling a 1H-indole-2-carboxylic acid core with a suitable amine.

Key Reaction Steps and Catalytic Systems

The principal method for synthesizing N-substituted indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a primary or secondary amine. nih.govnih.gov This transformation is typically not catalytic and relies on stoichiometric activating agents to facilitate the formation of the amide bond.

A common two-step procedure involves:

Activation of the Carboxylic Acid: The indole-2-carboxylic acid is first converted into a more reactive intermediate. A standard method is the formation of an acyl chloride by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in a solvent like chloroform (B151607). researchgate.net

Amide Coupling: The resulting acyl chloride is then reacted with the desired amine—in this case, N-(2-aminoethyl)acetamide—in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM) to yield the final carboxamide product. researchgate.net

Alternatively, one-pot amide coupling reactions are frequently employed, utilizing various coupling reagents to activate the carboxylic acid in situ. These reagents facilitate the reaction without the need to isolate the reactive intermediate. Commonly used systems include:

BOP Reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). nih.gov

EDC·HCl and HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) is another prevalent system, also used with a base like DIPEA. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of indole-2-carboxamides are highly dependent on the chosen reaction conditions. Optimization involves the careful selection of coupling agents, solvents, bases, and reaction temperatures. For instance, in the synthesis of N-rimantadine-indoleamides, a coupling system of EDC·HCl, HOBt, and DIPEA was noted to be effective. nih.gov In contrast, a previous synthesis of a similar compound using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) resulted in poor yields of around 30%. nih.gov

The choice of solvent is also critical, with aprotic solvents like DMF and DCM being common. Reaction temperatures are typically kept at room temperature to prevent side reactions and degradation of the starting materials or products. nih.govresearchgate.net

Table 1: Summary of Common Reaction Conditions for Indole-2-Carboxamide Synthesis
Coupling Reagent/SystemBaseSolventTypical TemperatureReference
Thionyl chloride (SOCl₂) followed by amine additionTriethylamine (TEA)Chloroform (CHCl₃) / Dichloromethane (DCM)70-80 °C (for acyl chloride formation), then Room Temp. researchgate.net
BOPN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temperature nih.gov
EDC·HCl / HOBtN,N-Diisopropylethylamine (DIPEA)Not specifiedNot specified nih.gov

Advanced Derivatization and Functionalization of the Indole (B1671886) Carboxamide Scaffold

The indole-2-carboxamide scaffold serves as a versatile template for chemical modification. rsc.org Derivatization strategies focus on three main areas: the indole ring, the acetamidoethyl side chain, and the carboxamide linker itself, allowing for a systematic exploration of structure-activity relationships (SAR). nih.govnih.gov

Substituent Effects on the Indole Ring System

Modifications to the indole ring have been shown to significantly influence the properties of indole-2-carboxamide derivatives. SAR studies have revealed that the position and nature of substituents are critical. nih.gov

Position C3: The C3 position is sensitive to substitution. While small alkyl side chains like hydrogen or methyl are often preferred, longer alkyl chains can also be accommodated. nih.gov Friedel–Crafts acylation followed by reduction is a common method to introduce alkyl groups at this position. acs.org

Position C5: This position is frequently targeted for modification. The introduction of an electron-withdrawing group, such as a chloro or fluoro group, has been shown to enhance the potency of certain indole-2-carboxamide-based compounds. nih.govacs.org Conversely, substituting with a stronger electron-donating group like methoxy (B1213986) can lead to a significant decrease in activity. acs.org

Position C6: Halogenation at the C6 position can also be beneficial. In one study, the presence of a single bromo group at C6 led to a substantial increase in the biological activity of an N-(rimantadine)-indole-2-carboxamide derivative compared to the unsubstituted analog. rsc.org

Table 2: Effects of Substituents on the Indole Ring of Indole-2-Carboxamide Analogs
PositionSubstituentObserved Effect on Activity/PotencyReference
C3Short alkyl groups (H, Me)Generally preferred for activity. nih.gov
C5Chloro (Cl) or Fluoro (F)Enhances potency. nih.govacs.org
C5Methoxy (OMe)Significantly decreased activity compared to chloro substitution. acs.org
C6Bromo (Br)Led to an approximate 10-fold increase in activity in one series. rsc.org
C4 and C6DifluoroUsed to increase lipophilicity, potentially enhancing uptake by cells. nih.gov

Modifications to the Acetamidoethyl Side Chain

The N-(2-acetamidoethyl) side chain offers multiple points for modification to alter the compound's physicochemical properties. While direct modifications on this compound are not extensively detailed, analogous alterations on related N-substituted indole-2-carboxamides provide insight into potential derivatization strategies.

Linker Length: The length of the alkyl chain connecting the amide to the terminal group is a critical parameter. Studies on similar scaffolds have shown that homologating the side chain (i.e., lengthening it) can lead to inactive compounds. acs.org This suggests that the two-carbon ethyl linker in the parent compound may be optimal for maintaining a specific spatial orientation.

Side Chain Branching: Introducing branching, such as adding a methyl group to the alkyl side chain, has been explored. In one series, this modification resulted in compounds that were equipotent to their unbranched counterparts. acs.org

Terminal Group Modification: The terminal acetamido group can be replaced with a wide variety of functionalities. For example, replacing the terminal moiety with cyclic groups like piperidinyl or acyclic groups such as diethylamino has been a successful strategy in modulating the activity of related indole-2-carboxamides. nih.gov

Diversification of the Carboxamide Moiety

The carboxamide linker itself is a key structural feature that can be modified to fine-tune molecular properties.

Reversed Amide: Reversing the orientation of the amide bond (to -NH-CO- instead of -CO-NH-) is a common bioisosteric replacement strategy. In one study, a reversed amide analog restored biological potency that was lost when the side chain was altered, demonstrating its potential to re-establish a favorable molecular conformation. acs.org

N-Alkylation: The amide nitrogen can be alkylated, for instance, by N-methylation. This modification can impact hydrogen bonding capabilities and conformational flexibility. N-methylating the amide in one series resulted in equipotent compounds, while methylating both the amide and the indole nitrogen restored potency to the level of the parent compound. acs.org

Isosteric Replacement: The entire carboxamide group can be replaced with a non-classical isostere. A prime example is its replacement with a sulfonamide (-SO₂-NH-). However, this particular modification led to a complete loss of potency in one series of indole-2-carboxamides, indicating that the carboxamide functionality was essential for the desired activity in that context. acs.org

Chemo-Enzymatic and Modern Synthetic Approaches for this compound

The synthesis of N-substituted indole-2-carboxamides, a scaffold of significant interest in medicinal chemistry, is achieved through various modern chemical and evolving chemo-enzymatic strategies. nih.govtandfonline.com The target compound, this compound, is typically formed via an amide bond between the 1H-indole-2-carboxylic acid backbone and the primary amine of N-(2-aminoethyl)acetamide.

Modern Chemical Synthetic Methods

Contemporary synthesis of indole-2-carboxamides predominantly relies on the coupling of an activated 1H-indole-2-carboxylic acid derivative with an appropriate amine. nih.govnih.gov These methods are characterized by high efficiency and broad applicability, utilizing a range of coupling agents to facilitate the formation of the amide bond under controlled conditions.

One common approach involves the activation of the carboxylic acid using peptide coupling reagents. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with an additive like hydroxybenzotriazole (HOBt), or phosphonium-based reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), are frequently employed. nih.govnih.gov These reactions are typically conducted in aprotic solvents like dichloromethane (DCM) or acetonitrile (B52724) (ACN) and often include a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction. nih.govmdpi.com

An alternative and classical method is the conversion of the carboxylic acid to a more reactive acyl chloride. tandfonline.comresearchgate.net This is commonly achieved by treating 1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂), often in a solvent like chloroform or benzene (B151609). tandfonline.comresearchgate.net The resulting indole-2-carbonyl chloride is then reacted with the desired amine in the presence of a base to yield the final carboxamide. researchgate.net This two-step process is robust and effective for a wide range of amine substrates.

Table 1: Comparison of Modern Chemical Synthetic Methods for Indole-2-Carboxamide Formation

MethodKey ReagentsTypical SolventsBaseGeneral FindingsReference
Carbodiimide CouplingEDC·HCl, HOBtDCM, DMFDIPEAEffective for coupling various amines with good yields. Standard in peptide chemistry. nih.gov
Phosphonium Salt CouplingBOPDCMDIPEAA reliable method for forming target carboxamides from carboxylic acids and amines. nih.gov
Acyl Chloride FormationThionyl Chloride (SOCl₂)Chloroform (CHCl₃), BenzeneTriethylamine (TEA), PyridineA classic, high-yielding method involving a highly reactive intermediate. tandfonline.comresearchgate.net

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis leverages the high selectivity and mild reaction conditions of biocatalysts to perform chemical transformations, offering a green alternative to purely chemical methods. For the synthesis of this compound, lipases are promising enzymatic catalysts for the key amide bond-forming step.

Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB, often supplied as Novozym 435), are well-documented for their ability to catalyze amidation reactions. nih.govnih.gov These enzymes can facilitate the aminolysis of an ester, where an amine directly reacts with an ester to form an amide. acs.org This approach would involve the reaction of a simple ester of the indole scaffold, such as ethyl 1H-indole-2-carboxylate, with N-(2-aminoethyl)acetamide. This route is advantageous as it often proceeds under mild temperatures in organic solvents and can exhibit high chemoselectivity, potentially reducing the need for protecting groups on multifunctional substrates. nih.gov

The enzymatic process offers several benefits, including high yields, minimal byproduct formation, and enhanced sustainability due to the biodegradability and reusability of the enzyme catalyst. mdpi.com While the direct lipase-catalyzed synthesis of this compound is not extensively detailed in dedicated literature, the principles established for lipase-mediated amidation of various amines and esters provide a strong foundation for its feasibility. nih.govnih.govacs.org This approach represents a modern, environmentally conscious strategy for the synthesis of this and related indole-2-carboxamide derivatives.

Elucidation of Molecular and Cellular Mechanisms of Action of N 2 Acetamidoethyl 1h Indole 2 Carboxamide

Identification and Validation of Molecular Targets

Research into the specific molecular targets of N-(2-acetamidoethyl)-1H-indole-2-carboxamide is still in a nascent stage. The indole-2-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a diverse range of biological targets. mdpi.com However, specific targets for the N-(2-acetamidoethyl) derivative have not been definitively identified and validated.

Receptor Binding Assays and Ligand-Target Interactions

Specific receptor binding assays and detailed ligand-target interaction studies for this compound are not well-documented. However, the indole-2-carboxamide class of molecules has been explored for its interaction with several receptor types. For instance, various derivatives have been identified as:

Allosteric modulators of the cannabinoid CB1 receptor : Certain indole-2-carboxamides can act as allosteric modulators, meaning they bind to a site on the receptor that is different from the primary (orthosteric) binding site, thereby modulating the receptor's activity. nih.gov

Negative allosteric modulators of the dopamine (B1211576) D2 receptor : Other analogs have been shown to negatively modulate the D2 receptor, which can have implications for neurological and psychiatric conditions. nih.gov

Agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel : The indole-2-carboxamide structure is a key feature in the design of novel agonists for the TRPV1 channel, which is involved in pain and inflammation. mdpi.com

Ligands for the strychnine-insensitive glycine (B1666218) receptor : This receptor is associated with the NMDA receptor complex, and some indole-2-carboxylates have shown affinity for this site. nih.gov

Without specific experimental data, it is not possible to confirm if this compound interacts with any of these receptors or to quantify its binding affinity and cooperativity.

Enzyme Inhibition Kinetics and Specificity

There is a lack of specific information regarding the enzyme inhibition kinetics and specificity of this compound. However, related indole-containing compounds have been investigated as enzyme inhibitors. For example:

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Certain indole-2-carboxamide derivatives have been shown to inhibit this key viral enzyme. nih.gov

Inhibitors of Neurotropic Alphavirus Replication : This class of compounds has been explored for its potential to inhibit viral replication, which involves targeting viral enzymes. nih.gov

Glycogen (B147801) Phosphorylase Inhibitors : A derivative, 5-Chloro-N-phenyl-1H-indole-2-carboxamide, has been identified as an inhibitor of brain-type glycogen phosphorylase. mdpi.com

No data is currently available to suggest that this compound inhibits these or any other enzymes.

Protein-Protein Interaction Modulations

The modulation of protein-protein interactions (PPIs) is a critical mechanism for regulating cellular processes and represents a promising area for therapeutic intervention. nih.govnih.gov The indole (B1671886) scaffold has appeared in molecules designed to modulate PPIs. For example, a series of indole-2-carboxylic acids were reported to disrupt the Mcl-1/Bim complex, which is significant in cancer cell survival. nih.gov However, there is no direct evidence or research to suggest that this compound functions as a modulator of any specific protein-protein interactions.

Intracellular Signaling Pathway Modulation

Given the absence of confirmed molecular targets, the effects of this compound on intracellular signaling pathways have not been elucidated. Modulation of signaling pathways is a downstream consequence of a compound binding to its molecular target.

Kinase Cascades and Phosphorylation Events

There is no available research detailing the effects of this compound on specific kinase cascades or phosphorylation events. Such effects would be secondary to the interaction with a primary molecular target, such as a receptor tyrosine kinase or a G-protein coupled receptor. For example, activation of the CB1 receptor by some indole-2-carboxamides can lead to the activation of the ERK1/2 pathway. nih.gov

Gene Expression Regulation and Transcriptional Profiling

Comprehensive studies on how this compound may regulate gene expression are absent from the scientific literature. Transcriptional profiling, such as through microarray or RNA-sequencing, would be necessary to understand its global effects on gene expression, but such studies have not been published for this specific compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the molecular and cellular mechanisms of action for the compound This compound .

Therefore, it is not possible to provide a detailed article on its effects concerning:

Cellular Metabolism Perturbations

Subcellular Localization and Trafficking

Cellular Phenotypic Responses , including:

Cell Cycle Progression and Apoptosis Induction

Cellular Migration and Adhesion Modulation

Autophagy and Cellular Stress Response Pathways

While research exists for other structurally related indole-2-carboxamide derivatives, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific studies on this particular molecule.

Structure Activity Relationship Sar and Rational Ligand Design of N 2 Acetamidoethyl 1h Indole 2 Carboxamide Analogs

Systematic Modification and Activity Profiling of Indole (B1671886) Carboxamide Derivatives

Systematic modification of the indole-2-carboxamide core has been a fruitful strategy for exploring its chemical space and identifying derivatives with potent and selective activities against various targets, including cannabinoid receptors, kinases, and mycobacterial proteins. nih.govnih.gov

The biological activity of indole-2-carboxamide analogs is highly sensitive to the nature and position of substituents on both the indole ring and the carboxamide side chain.

Substitutions on the Indole Ring:

C3-Position: The size of the substituent at the C3 position of the indole ring is a critical determinant of activity for CB1 receptor allosteric modulators. SAR studies have shown that smaller alkyl groups, such as methyl or even an unsubstituted hydrogen, are preferred over larger groups like ethyl. nih.gov

C5-Position: An electron-withdrawing group at the C5 position is often a key requirement for potent activity. nih.gov For instance, in the context of CB1 receptor modulation, chloro or fluoro substituents at C5 enhance potency. nih.gov The 5-chloroindole (B142107) moiety has also been identified as important for improving the binding of compounds within the active sites of kinases like EGFR, BrafV600E, and VEGFR-2. chula.ac.th

Indole Nitrogen (N1-Position): N-alkylation of the indole can influence activity. For example, N-methylated analogs of certain indole-2-carboxamides targeting the TRPV1 ion channel performed significantly better than their NH counterparts, a result attributed to increased lipophilicity which may facilitate crossing the cell membrane to reach the target binding site. researchgate.net

Phenyl Ring of the Indole: The position and number of halogen atoms on the indole's phenyl ring can significantly impact antiproliferative efficacy. For example, a 5-chloro substituted derivative was found to be three times less effective than a 7-chloro substituted analog in one study. nih.gov

Modifications of the Carboxamide Side Chain:

Linker Length: The length of the linker between the amide group and a terminal phenyl ring is crucial. For CB1 modulators, an ethylene (B1197577) linker was found to be an important feature for activity. nih.gov

Terminal Group: The nature of the terminal group on the side chain profoundly affects biological outcomes. In a series of antiproliferative agents, modifying the phenethyl amino carbonyl moieties to 4-phenylpiperazin-1-yl carbonyl or benzyl (B1604629) carbonyl was explored to investigate the impact on anticancer activity. nih.gov For antimycobacterial indole-2-carboxamides, bulky aliphatic head groups such as adamantyl and cyclooctyl were shown to be critical for potency. rsc.org A study on CB1 allosteric modulators found that piperidinyl or dimethylamino groups at the 4-position of a terminal phenyl ring were preferred for activity. nih.gov

The following table summarizes the effects of various substitutions on the antimycobacterial activity of indole-2-carboxamide analogs.

Compound SeriesPosition of ModificationSubstituentEffect on Antimycobacterial ActivityReference MIC (M. tuberculosis)
Unsubstituted IndoleAmide Side Chain1-AdamantylPotent Activity0.20 µg/mL
Unsubstituted IndoleAmide Side Chain2-AdamantylRetained Potent Activity0.20 µg/mL
Unsubstituted IndoleAmide Side ChainCyclooctylMaintained Activity0.39 µg/mL
Unsubstituted IndoleAmide Side ChainCyclopentylNot Tolerated (Loss of Activity)>25 µg/mL
4,6-Dimethyl IndoleAmide Side ChainCyclooctylGreater Potency than Unsubstituted0.16 µg/mL
4,6-Dimethyl IndoleAmide Side ChainCycloheptylGreater Potency than Unsubstituted0.16 µg/mL

Data sourced from a study on pan anti-mycobacterial activity of indole-2-carboxamides. rsc.org

Stereochemistry is a critical factor in drug action, affecting target binding, metabolism, and distribution. nih.gov Even subtle differences in the three-dimensional arrangement of a molecule can lead to significant variations in biological activity, as different stereoisomers may exhibit distinct pharmacological profiles and potencies. researchgate.net

In the development of indole-2-carboxamide analogs, while extensive SAR has focused on substituent effects, the influence of stereochemistry is an important consideration, particularly when chiral centers are introduced into the molecule. For example, in the study of antimycobacterial agents, analogs with a 4-methylcyclohexyl substituent were synthesized as both a pure trans isomer and a cis/trans mixture. Both preparations achieved the same Minimum Inhibitory Concentration (MIC) values, suggesting no preference for stereochemical orientation at that specific position for that particular biological target. rsc.org

However, in other molecular scaffolds, stereochemistry can be paramount. For instance, studies on the HIV-1 protease inhibitor indinavir (B1671876) revealed that fluorinated diastereomers exhibited vastly different potencies. The two most potent analogs adopted a specific extended conformation in solution, which was similar to that of the parent drug when bound to its target. In contrast, the less potent diastereomers were conformationally more complex, which was proposed as a reason for their weaker inhibitory activity. nih.gov This highlights that stereochemical changes can alter the preferred molecular shape, directly impacting the efficiency of the drug-target interaction. nih.gov Therefore, while not always a determining factor for every position on the indole-2-carboxamide scaffold, the introduction of chiral centers necessitates stereoselective synthesis and individual evaluation of isomers to fully elucidate the SAR and identify the most active conformation. nih.govresearchgate.net

Identification of Pharmacophoric Features of the Indole Carboxamide Scaffold

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The indole-2-carboxamide scaffold possesses several key features that contribute to its widespread biological activity.

The indole nucleus itself is considered a crucial pharmacophore. researchgate.net Its aromatic, planar structure and the presence of the nitrogen heteroatom make it amenable to various interactions, including hydrophobic and π-π stacking interactions with target proteins. rsc.org The nitrogen atom can also act as a hydrogen bond donor. researchgate.net

The carboxamide moiety (-CONH-) is another critical pharmacophoric element. nih.gov It is a stable, neutral functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov This dual capacity allows it to form strong and specific hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets, which is often essential for inhibitory activity. nih.gov For example, molecular modeling of an indole-5-carboxamide inhibitor within the active site of human monoamine oxidase B (MAO-B) showed that the carbonyl group of the carboxamide linker establishes a key hydrogen bond interaction with the enzyme residue Gln206. rsc.org Similarly, the amide linkage at the C2 position of the indole is significantly involved in H-bond interactions within the VEGFR-2 active site. chula.ac.th

Combined, the key pharmacophoric features can be summarized as:

An aromatic indole core for hydrophobic and stacking interactions.

A hydrogen bond donating indole N-H group.

A versatile carboxamide linker capable of donating and accepting hydrogen bonds.

Specific substitution points (e.g., C3, C5, and the amide nitrogen) that can be modified to confer selectivity and potency for different targets.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole carboxamide derivatives, QSAR studies have been instrumental in understanding the structural requirements for activity and predicting the potency of novel, unsynthesized analogs. nih.gov

Several QSAR studies have been performed on indole-2-carboxamides targeting various biological endpoints. For instance, a QSAR study on a series of twenty-four indole-2-carboxamide antagonists of the CB1 receptor was conducted to investigate the structural necessities for anti-obesity agents. nih.gov The study revealed that:

An increased positive charge at atoms 2 and 7 of the indole-2-carboxamide structure may be unfavorable for activity. nih.gov

Increasing the electrostatic potential at atom 3 may be favorable for CB1 antagonistic activity. nih.gov

The presence of electron-withdrawing groups at atoms 8 and 9 and an electron-releasing group at atom 3 could contribute positively to the desired activity. nih.gov

In another study, an atom-based 3D-QSAR model was developed for a dataset of indole-2-carboxamides showing antitubercular activity via inhibition of the Mycobacterium membrane protein large 3 (MmpL3). nih.gov This model, which complemented results from molecular docking and dynamics simulations, provided a quantitative correlation that helped predict potent new antitubercular compounds. nih.gov Similarly, QSAR modeling of indole-3-carboxamide derivatives has been used to design new potential renin inhibitors for the treatment of hypertension. nih.gov

These QSAR models serve as powerful predictive tools in the drug design process. By quantifying the relationship between physicochemical properties (descriptors) and biological activity, they allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Application of SAR in the Design of Novel Analogs as Research Tools

The detailed understanding of SAR derived from systematic modification and computational modeling of indole-2-carboxamide analogs is directly applied to the rational design of novel compounds. These new molecules can be developed not only as potential therapeutic agents but also as specialized research tools to probe biological systems.

One prominent example is the design of photoactivatable allosteric modulators for the cannabinoid CB1 receptor. Based on the established SAR of the indole-2-carboxamide scaffold, which indicated that substitutions on a terminal phenyl group could be varied without significant loss of activity, researchers strategically introduced photoactivatable functionalities. By replacing substituents with benzophenone, phenyl azide, or phenyltrifluoromethyl diazirine groups, they created novel probes. These molecules can be used in photolabeling experiments to covalently bind to the allosteric site of the CB1 receptor, enabling the structural characterization of this important drug target.

Furthermore, SAR insights have guided the development of new agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. researchgate.net By understanding the structural requirements for activation, researchers synthesized two series of indole-2-carboxamides as novel and selective TRPV1 agonists, identifying a promising candidate for further evaluation as a research tool or therapeutic lead. researchgate.net The knowledge gained from SAR studies thus provides a direct pathway for the creation of bespoke molecules designed to interact with specific biological targets in a predetermined way.

Pre Clinical Mechanistic Investigations of N 2 Acetamidoethyl 1h Indole 2 Carboxamide in Biological Models

In Vitro Cellular Model Systems for Mechanistic Research

No research has been published detailing the use of primary cell cultures or immortalized cell lines to investigate the mechanisms of action of N-(2-acetamidoethyl)-1H-indole-2-carboxamide.

There are no available studies that have employed co-culture models or 3D spheroids to examine the biological effects or mechanistic pathways of this compound.

High-throughput screening assays have not been utilized to identify the molecular targets or elucidate the mechanisms of this compound, according to a review of existing scientific literature.

In Vivo Animal Models for Exploring Mechanistic Pathways

There is no documented use of rodent models to explore the effects of this compound on specific biological processes, such as neuroinflammation or metabolic pathway modulation.

A comprehensive search of scientific databases indicates that this compound has not been investigated in zebrafish or other non-mammalian models for developmental biology research or to explore its mechanistic pathways.

Ex Vivo Analysis of Tissue Samples from Animal Models for Mechanistic Biomarkers

No studies were found that reported on the ex vivo analysis of tissue samples from animal models treated with this compound for the purpose of identifying and quantifying mechanistic biomarkers.

Pathway Deconvolution through Genetic and Pharmacological Manipulations in Model Systems

There is no available research detailing the use of genetic or pharmacological manipulation in model systems to elucidate the specific biological pathways modulated by this compound.

Computational Chemistry and Molecular Modeling Approaches for N 2 Acetamidoethyl 1h Indole 2 Carboxamide

Molecular Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(2-acetamidoethyl)-1H-indole-2-carboxamide, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its binding mode at the atomic level.

In a typical molecular docking workflow, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized for its geometry and energy. Docking software would then be used to fit the ligand into the binding site of the protein, generating a series of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.

For the broader class of indole-2-carboxamide derivatives, molecular docking has been successfully employed to predict their binding modes. For instance, in studies of related antimicrobial glyoxylamides containing the indole-2-carboxamide moiety, molecular docking revealed key hydrogen bonding and hydrophobic interactions within the active sites of target proteins. nih.gov These studies often highlight the importance of the carbonyl groups and the indole (B1671886) ring in forming crucial contacts with amino acid residues. nih.gov

A hypothetical docking study of this compound against a putative kinase target, for example, might reveal the following interactions:

Interaction TypeLigand Moiety InvolvedPotential Interacting Residue
Hydrogen Bond DonorIndole N-HAspartate, Glutamate
Hydrogen Bond AcceptorCarboxamide C=OLysine, Arginine
Hydrogen Bond AcceptorAcetamido C=OSerine, Threonine
Pi-Pi StackingIndole RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionEthyl LinkerLeucine, Isoleucine, Valine

Such predictions are invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of new derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex, obtained from a promising docking pose, would provide insights into the stability of the binding and the conformational changes that may occur in both the ligand and the protein upon binding.

During an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities. This process is iterated over a series of small time steps, generating a trajectory of the system's evolution. Analysis of this trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the complex.

Key Interactions: The persistence of hydrogen bonds and other interactions observed in the docking pose can be quantified throughout the simulation.

Conformational Flexibility: MD simulations can reveal the flexibility of different parts of this compound and how its conformation adapts to the binding pocket.

Solvent Effects: The role of water molecules in mediating the ligand-protein interaction can be explicitly modeled.

For related indole derivatives, MD simulations have been used to confirm the stability of docking poses and to refine the understanding of the binding interactions. These simulations can provide a more accurate estimation of the binding free energy, which is a critical parameter in drug design.

Quantum Mechanical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. For this compound, DFT studies could be employed to calculate a variety of properties that are crucial for its reactivity and interaction with biological targets.

Key parameters that can be derived from DFT calculations include:

Calculated PropertySignificance
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies These frontier orbitals are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP) The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions.
Atomic Charges Calculating the partial charges on each atom helps in understanding the molecule's polarity and its potential for electrostatic interactions.
Bond Dissociation Energies These calculations can predict the metabolic stability of the molecule by identifying the weakest bonds that are most susceptible to enzymatic cleavage.

These quantum mechanical insights are valuable for rationalizing observed biological activities and for designing molecules with improved electronic properties for target binding.

Ligand-Based and Structure-Based Design Strategies for Research Probes

The development of research probes based on the this compound scaffold can be guided by both ligand-based and structure-based design strategies.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. Techniques such as pharmacophore modeling can be used to identify the essential chemical features responsible for the biological activity of this compound and its analogs. A pharmacophore model for this scaffold might include a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the carboxamide oxygen), and a hydrophobic aromatic feature (the indole ring). This model can then be used to screen virtual libraries for new compounds with similar features.

Structure-Based Design: When the 3D structure of the target is available, structure-based design becomes a powerful approach. As discussed in the molecular docking section, the binding pocket of the target can be analyzed to identify opportunities for improving the binding affinity and selectivity of this compound. For example, if the binding pocket contains an unoccupied hydrophobic sub-pocket, the ethylacetamido side chain could be modified to include a lipophilic group that can occupy this space, potentially leading to a more potent derivative. Structure-based design has been successfully applied to optimize various indole-2-carboxamide derivatives as potent inhibitors for different targets. nih.gov

Cheminformatics and Data Mining for Related Bioactive Scaffolds

Cheminformatics and data mining are powerful computational tools for analyzing large chemical datasets to identify trends and relationships between chemical structures and their biological activities. The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com

By mining large chemical databases such as ChEMBL, PubChem, and Scifinder, it is possible to identify a wide range of bioactive compounds containing the indole-2-carboxamide core. A cheminformatics analysis of this data could involve:

Scaffold Analysis: Identifying the most common substitution patterns on the indole ring and the carboxamide nitrogen.

Property Profiling: Analyzing the physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) of known active indole-2-carboxamides to understand the "drug-like" space for this scaffold.

Activity Landscape Analysis: Visualizing the relationship between structural similarity and biological activity to identify "activity cliffs," where a small structural change leads to a large change in potency.

Machine Learning Models: Building predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can forecast the biological activity of new, unsynthesized indole-2-carboxamide derivatives.

Such analyses can provide valuable insights into the therapeutic potential of the indole-2-carboxamide scaffold and guide the selection of new synthetic targets based on this compound.

Advanced Analytical Methodologies for Research Applications of N 2 Acetamidoethyl 1h Indole 2 Carboxamide

Spectroscopic Techniques for Ligand-Target Interaction Analysis (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance)

Spectroscopic methods are crucial for studying the non-covalent interactions between a ligand like an indole-2-carboxamide derivative and its biological target.

Fluorescence Spectroscopy: This technique can be used to observe changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan or tyrosine residues) upon ligand binding. Alternatively, a fluorescent probe can be displaced by the binding compound. For example, in studies of related indole-2-carboxamide analogues targeting the mycobacterial membrane protein MmpL3, a fluorescence-based competition assay has been used. In this setup, the displacement of a fluorescent probe from the MmpL3 protein by test compounds indicates direct binding to the target. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand of interest is then flowed over the surface. Binding between the ligand and the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters of the interaction, such as association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). While specific SPR data for N-(2-acetamidoethyl)-1H-indole-2-carboxamide is unavailable, this technique is widely applied in pharmaceutical research to characterize the binding affinity and kinetics of small molecules to their protein targets. nih.gov

Chromatographic Methods for Quantification in Biological Research Matrices (e.g., LC-MS/MS in cell extracts)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity. nih.govresearchtrends.net

A typical LC-MS/MS method for quantifying a compound like an indole-2-carboxamide in cell extracts would involve several key steps:

Sample Preparation: Cells are lysed, and proteins are precipitated, often using a cold organic solvent like acetonitrile (B52724). nih.gov The supernatant, containing the analyte, is then collected.

Chromatographic Separation: The extract is injected into a liquid chromatography system, usually a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The compound is separated from other matrix components on a C18 column using a gradient elution of a mobile phase, such as water with formic acid and methanol. nih.govresearchgate.net

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte, allowing for accurate quantification even in complex matrices. nih.gov

While a validated LC-MS/MS method for this compound is not described in the literature, methods for the parent compound, indole (B1671886), and other derivatives have been developed with linear ranges typically from low ng/mL to several hundred ng/mL. nih.gov

Table 1: Representative LC-MS/MS Parameters for Quantification of Indole Compounds This table is illustrative of typical parameters for related compounds, as specific data for this compound is not available.

Parameter Example Value Reference
Chromatography
Column Synergi Fusion C18 nih.gov
Mobile Phase A 0.1% Aqueous Formic Acid nih.gov
Mobile Phase B Methanol nih.gov
Flow Rate 0.25 mL/min nih.gov
Mass Spectrometry
Ionization Mode APCI, Positive nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor > Product Ion (Indole) 118.1 > 91.1 m/z nih.gov

Imaging Mass Spectrometry for Spatial Distribution in Research Samples

Imaging Mass Spectrometry (MSI) is a technique that visualizes the spatial distribution of molecules within a thin section of a research sample without the need for labeling. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI are used for this purpose.

In a MALDI-MSI experiment, a thin tissue section is coated with a chemical matrix that helps to absorb laser energy. A pulsed laser is rastered across the sample, desorbing and ionizing molecules from discrete spots. A mass spectrum is collected for each spot, and the intensity of the ion corresponding to the molecule of interest is plotted against its x-y coordinates to create a distribution map. This can reveal how a compound is distributed across different anatomical regions of an organ or tissue.

While no MSI studies have been published for this compound, the technique has been successfully applied to map the distribution of related synthetic indole-3-carboxamide cannabinoids in hair samples, demonstrating its utility for tracking the localization of this class of compounds in biological specimens. researchgate.net

NMR-Based Fragment Screening and Ligand Characterization in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool in drug discovery for both structural characterization and studying ligand-target interactions.

For ligand characterization , 1D (¹H NMR) and 2D (e.g., ¹³C-HSQC) NMR experiments are used to confirm the chemical structure of a synthesized compound. Detailed spectral data, including chemical shifts (δ) and coupling constants (J), provide definitive proof of a molecule's identity and purity. While specific NMR spectra for this compound are not published, numerous reports provide full characterization data for other indole-2-carboxamide derivatives, confirming their structures. mdpi.commdpi.com

For fragment screening and interaction analysis , ligand-observed or protein-observed NMR experiments are employed. In ligand-observed methods like Saturation Transfer Difference (STD) NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands, causing a decrease in their NMR signal intensity. This allows for the identification of binders from a mixture of compounds. Protein-observed methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding, providing information on the binding site and affinity.

Radioligand Binding Assays for Receptor Occupancy in Research Models

Radioligand binding assays are a highly sensitive and quantitative method used to study ligand-receptor interactions. These assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor.

The general principle involves incubating a biological preparation containing the target receptor (e.g., cell membrane homogenates) with a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor. The binding of a non-radiolabeled test compound is measured by its ability to compete with and displace the radioligand.

The assay measures the amount of radioactivity bound to the membranes at various concentrations of the test compound. This data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (K_i) of the test compound can then be determined using the Cheng-Prusoff equation.

Although no radioligand binding data exists for this compound, this technique is standard for characterizing indole-2-carboxamide derivatives that act as modulators of receptors like the cannabinoid CB1 receptor. nih.gov In such studies, membranes from cells expressing the CB1 receptor are incubated with a radiolabeled agonist like [³H]CP55940, and the ability of indole-2-carboxamide compounds to modulate this binding is quantified. nih.gov

Future Directions and Emerging Research Opportunities for N 2 Acetamidoethyl 1h Indole 2 Carboxamide Research

Development of N-(2-acetamidoethyl)-1H-indole-2-carboxamide as a Chemical Biology Probe

The development of this compound into a chemical biology probe represents a significant opportunity to dissect complex biological pathways. By incorporating photoactivatable functionalities, such as benzophenones or phenyl azides, into the indole-2-carboxamide scaffold, researchers can create powerful tools for photo-affinity labeling. nih.gov These probes would enable the precise identification and mapping of the binding sites of this compound on its target proteins. Such studies are crucial for understanding the molecular basis of its biological activity and for the rational design of next-generation compounds with improved potency and selectivity.

For instance, novel CB1 allosteric modulators have been developed based on the indole-2-carboxamide scaffold, incorporating photoactivatable groups to elucidate the allosteric binding sites of the cannabinoid CB1 receptor. nih.gov This approach could be adapted for this compound to uncover its molecular targets and mechanisms of action.

Table 1: Examples of Photoactivatable Functionalities for Chemical Probe Development

Photoactivatable MoietyParent Compound ScaffoldPotential Application for this compound
BenzophenoneIndole-2-carboxamideCovalent labeling of target protein binding pockets
Phenyl azideIndole-2-carboxamideMapping protein-ligand interactions
Aliphatic azideIndole-2-carboxamideCross-linking studies to identify interacting proteins
PhenyltrifluoromethyldiazirineIndole-2-carboxamideProbing binding sites with high spatial resolution

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Mapping

To gain a holistic understanding of the biological effects of this compound, its integration with systems biology and omics technologies is essential. nih.govnih.gov Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global cellular changes induced by the compound. This data can then be used to construct detailed molecular regulatory networks and to identify the key signaling pathways modulated by this compound. nih.gov

For example, a systems biology approach could be employed to analyze the transcriptomic data from cells treated with this compound, revealing key response pathways such as cell cycle regulation, inflammatory responses, or metabolic shifts. nih.gov This would provide invaluable insights into its mechanism of action and potential therapeutic applications.

Table 2: Potential Omics Approaches for Pathway Mapping of this compound

Omics TechnologyBiological Information GainedPotential Insights for this compound
Transcriptomics (RNA-Seq)Changes in gene expressionIdentification of regulated genes and pathways
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modificationsElucidation of protein targets and signaling cascades
Metabolomics (NMR, Mass Spectrometry)Alterations in metabolite levelsUnderstanding of metabolic reprogramming effects
Genomics (CRISPR screening)Identification of genes essential for compound activityDiscovery of genetic determinants of sensitivity or resistance

Potential for Scaffold Redesign and Discovery of Novel Molecular Scaffolds with Enhanced Mechanistic Specificity

The indole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. mdpi.commdpi.com This provides a fertile ground for scaffold redesign and the discovery of novel molecular architectures with enhanced mechanistic specificity. Structure-activity relationship (SAR) studies on the this compound molecule can guide the rational design of new analogs. mdpi.com Modifications to the indole (B1671886) ring, the carboxamide linker, and the acetamidoethyl side chain could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

For instance, the introduction of various substituents on the indole ring of related carboxamide derivatives has been shown to significantly impact their cytotoxic activity against cancer cell lines. mdpi.commdpi.com A similar approach could be applied to this compound to optimize its biological profile for specific therapeutic applications.

Table 3: Strategies for Scaffold Redesign of this compound

Modification StrategyRationaleDesired Outcome
Substitution on the indole ringModulate electronics and sterics to enhance target bindingIncreased potency and selectivity
Alteration of the carboxamide linkerOptimize hydrogen bonding capacity and conformational flexibilityImproved target affinity and pharmacokinetic properties
Variation of the N-substituentExplore different interactions with the target proteinEnhanced biological activity and target specificity
Bioisosteric replacementReplace functional groups to improve drug-like propertiesBetter metabolic stability and bioavailability

Exploration of Unconventional Biological Targets

While indole-2-carboxamides have been investigated for a variety of biological targets, there remains a vast landscape of unconventional targets to be explored for this compound. nih.govnih.govnih.gov Phenotypic screening in diverse disease models could reveal unexpected therapeutic activities and lead to the identification of novel mechanisms of action. rsc.org

For example, libraries of 1H-indole-2-carboxamides have been successfully screened to identify inhibitors of the androgen receptor binding function 3 (BF3), an allosteric site that represents an alternative target for prostate cancer therapy. nih.gov Similarly, this compound could be screened against a panel of unconventional targets, such as protein-protein interactions, allosteric sites on enzymes, or non-traditional G-protein coupled receptors, to uncover new therapeutic opportunities.

Table 4: Potential Unconventional Targets for this compound

Target ClassExampleTherapeutic Area
Allosteric sites on kinasesVEGFR-2, ERK-2, Abl-1Oncology
Protein-protein interactionsp53-MDM2Oncology
Ion channelsTransient Receptor Potential (TRP) channelsPain, Inflammation
Nuclear receptorsAndrogen Receptor (allosteric sites)Oncology

Collaborative Research Paradigms and Data Sharing Initiatives

To accelerate the research and development of this compound and its analogs, the adoption of collaborative research paradigms and data sharing initiatives is paramount. Open science platforms that allow for the sharing of chemical structures, biological data, and screening results can foster a more efficient and collaborative research environment.

Establishing consortia of academic and industry researchers focused on the indole-2-carboxamide scaffold could pool resources and expertise, leading to more rapid progress. Furthermore, contributing to public databases such as PubChem and ChEMBL will ensure that the knowledge generated around this compound is accessible to the wider scientific community, preventing duplication of effort and stimulating new research avenues.

Q & A

Q. What are the standard protocols for synthesizing N-(2-acetamidoethyl)-1H-indole-2-carboxamide?

The synthesis typically involves coupling 1H-indole-2-carboxylic acid with a substituted ethylamine derivative using peptide coupling reagents. For example:

  • Step 1 : React 1H-indole-2-carboxylic acid with 2-aminoethylacetamide in dry dichloromethane (DCM) using TBTU (tetramethyluronium tetrafluoroborate) as a coupling agent and 2,6-lutidine as a base at 0–5°C .
  • Step 2 : Monitor the reaction via TLC (hexane:ethyl acetate, 9:3) and purify the crude product using column chromatography. Confirm purity via melting point analysis and elemental testing (±0.5% deviation) .
  • Key instruments : NMR (400 MHz, DMSO-d₆), HRMS, and X-ray crystallography for structural validation .

Q. How is the compound characterized spectroscopically?

  • 1H/13C NMR : Peaks at δ 9.12–6.72 ppm (aromatic protons from indole and acetamidoethyl groups) and δ 160–110 ppm (carbonyl and aromatic carbons) .
  • Mass spectrometry : HRMS confirms the molecular ion peak [M+H]+ (e.g., calculated m/z 243.3 for C₁₅H₁₉N₂O) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 65.16%, H: 6.18%, N: 16.52%) .

Q. What solvents and reaction conditions optimize yield?

  • Solvents : Dry DCM or DMF for coupling reactions to minimize hydrolysis .
  • Temperature : Maintain 0–5°C during reagent addition to prevent side reactions; warm to 25–30°C for stirring .
  • Catalysts : TBTU or HOBt/EDCI systems show >80% efficiency in amide bond formation .

Advanced Research Questions

Q. How can synthetic routes be modified to enhance bioactivity?

  • Fluorination : Introduce fluorine at the indole 4/6-positions to improve metabolic stability (e.g., 4,6-difluoro derivatives reduced MIC values by 50% against Mycobacterium tuberculosis) .
  • Side-chain engineering : Replace the acetamidoethyl group with photoactivatable moieties (e.g., benzophenone) for target engagement studies .
  • Methodology : Use Schlenk techniques for air-sensitive intermediates .

Q. How to resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in anti-mycobacterial IC₅₀ values may arise from assay conditions (e.g., pH, serum content). Standardize protocols using the Microplate Alamar Blue Assay (MABA) with Middlebrook 7H9 broth .
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability in compound purity (e.g., ±2% impurity can alter IC₅₀ by 10-fold) .

Q. What structural features drive target selectivity?

  • SAR studies : The indole NH group is critical for hydrogen bonding with mycobacterial enzyme active sites (e.g., InhA enoyl-ACP reductase). Modifications here reduce potency .
  • Computational modeling : Docking simulations (AutoDock Vina) reveal that the acetamidoethyl side chain occupies a hydrophobic pocket in CB1 receptors (binding energy: −9.2 kcal/mol) .

Q. How to analyze crystallographic data for structure-activity relationships?

  • X-ray diffraction : Resolve bond angles (e.g., C7-N1-C8 = 120.5°) and torsion angles to predict conformational flexibility .
  • Cambridge Structural Database : Compare with analogs (e.g., N-cyclohexyl derivatives) to identify conserved packing motifs .

Methodological Challenges

Q. What strategies improve solubility for in vivo studies?

  • Co-solvents : Use cyclodextrin complexes or PEG-400 formulations to achieve >1 mg/mL solubility in PBS .
  • Prodrug approach : Convert the carboxamide to a methyl ester for enhanced membrane permeability .

Q. How to validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate azide or diazirine groups for click chemistry-based pull-down assays .
  • SPR spectroscopy : Measure binding kinetics (ka/kd) to purified enzymes (e.g., KD = 120 nM for InhA) .

Q. What are the computational workflows for pharmacokinetic prediction?

  • ADMET profiling : Use SwissADME to predict LogP (2.8), BBB permeability (CNS = −1.2), and CYP3A4 inhibition risk .
  • MD simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers for blood-brain barrier penetration studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.